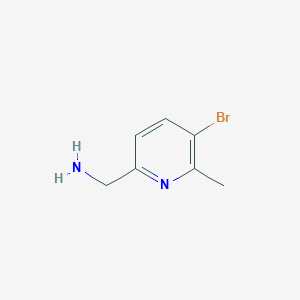

(5-Bromo-6-methylpyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-6-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQOJGIWUUJCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Methylpyridin 2 Yl Methanamine and Its Precursors

Established Synthetic Routes to the Core Pyridine (B92270) Ring System

The pyridine ring is a fundamental heterocyclic structure found in a vast array of pharmaceuticals and natural products. wikipedia.org Its synthesis has been a subject of extensive research, leading to the development of numerous methods for its construction. These methods can be generally divided into strategies that build the ring from acyclic precursors and those that modify other existing ring systems.

Ring Formation Strategies

The de novo synthesis of substituted pyridines typically involves condensation reactions or cycloadditions. baranlab.org These methods allow for the incorporation of various substituents during the ring-forming process, offering a direct route to complex pyridine derivatives.

One of the most classic and versatile methods is the Hantzsch Pyridine Synthesis . This approach involves a multi-component condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia (B1221849), which initially forms a 1,4-dihydropyridine that is subsequently oxidized to the corresponding pyridine. mdpi.com Modifications to this method allow for the synthesis of asymmetric pyridines by performing condensation steps sequentially. baranlab.org

Other significant ring formation strategies include:

Condensation of 1,5-Dicarbonyls: The simplest conceptual approach involves the condensation of a 1,5-dicarbonyl compound with ammonia, followed by oxidation to form the aromatic pyridine ring. baranlab.org Using hydroxylamine instead of ammonia can circumvent the need for a separate oxidation step. baranlab.org

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions have become a favored method for constructing pyridine rings. baranlab.org This strategy often involves the reaction of heterocyclic azadienes, which undergo a [4+2] cycloaddition followed by the extrusion of a part of the resulting bicyclic system. baranlab.orgnih.gov

Domino Reactions: Modern synthetic methods have introduced cascade or domino reactions for pyridine synthesis. For instance, a metal-free domino reaction of enaminones or enaminoesters with aldehydes, promoted by an acid like trifluoromethanesulfonic acid (TfOH), can efficiently construct fully substituted pyridines through the formation of multiple C-C and C-N bonds in a single sequence. acs.org

Cascade C-N Cross-Coupling: A modular approach for preparing highly substituted pyridines utilizes a cascade reaction that begins with a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-carboxylates. This forms a 3-azatriene intermediate, which then undergoes electrocyclization and air oxidation to yield the final pyridine product. nih.gov

| Ring Formation Strategy | Key Precursors | Description |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | A multicomponent reaction forming a 1,4-dihydropyridine intermediate, which is then oxidized. mdpi.com |

| 1,5-Dicarbonyl Condensation | 1,5-dicarbonyl compound, Ammonia or Hydroxylamine | Cyclocondensation to form the pyridine ring; may require a subsequent oxidation step. baranlab.org |

| Inverse-Demand Diels-Alder | Heterocyclic azadienes, Alkenes/Alkynes | A [4+2] cycloaddition reaction, often followed by a retro-Diels-Alder or fragmentation step to yield the pyridine. baranlab.org |

| Domino Reaction | Enaminones/Enaminoesters, Aldehydes | A cascade reaction that forms multiple bonds in one pot to create a fully substituted pyridine ring. acs.org |

Functional Group Introduction and Derivatization

Once the pyridine ring is formed, functional groups can be introduced or interconverted. The electronic nature of the pyridine ring, which is a π-deficient heterocycle, governs its reactivity. galchimia.com The nitrogen atom makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609), and such reactions typically require harsh conditions and direct incoming substituents to the C-3 and C-5 positions. wikipedia.org

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov A common strategy to enhance reactivity, especially for substitution at the C-2 position, is the formation of a Pyridine N-oxide . The N-oxide functionality activates the C-2 and C-4 positions towards both nucleophilic and electrophilic attack, serving as a versatile intermediate for introducing a wide range of functional groups. galchimia.comresearchgate.netnih.gov After the desired functionalization, the N-oxide can be readily removed by reduction.

Targeted Synthesis of (5-Bromo-6-methylpyridin-2-yl)methanamine

The targeted synthesis of this compound is most efficiently achieved by starting with a pre-functionalized pyridine ring and introducing the required substituents in a stepwise manner. The order of these functionalization steps is critical to ensure correct regiochemistry and high yields. A common synthetic logic involves starting with a precursor that already contains the C-6 methyl group, followed by bromination at C-5, and finally, elaboration of the C-2 position to install the methanamine group.

Amination Strategies at the C-2 Position

The target molecule contains a methanamine (-CH₂NH₂) group at the C-2 position, not a primary amine (-NH₂) directly attached to the ring. Therefore, synthetic strategies focus on introducing a functional group at the C-2 position that can be readily converted to the aminomethyl group.

A highly plausible pathway begins with a precursor such as 5-bromo-6-methylpyridin-2-amine . This intermediate can undergo a Sandmeyer-type reaction . In this sequence, the 2-amino group is first diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with a cyanide source, such as copper(I) cyanide, to yield 5-bromo-6-methylpyridine-2-carbonitrile .

The final step is the reduction of the nitrile group (-CN) to the aminomethyl group (-CH₂NH₂). This transformation can be achieved using various reducing agents, including:

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst)

An alternative to direct amination involves activating the pyridine ring. The conversion of a pyridine to its N-oxide activates the 2-position, allowing for the introduction of an amino group. researchgate.netnih.gov For instance, pyridine N-oxides can react with reagents like tosyl anhydride (B1165640) and tert-butylamine, followed by deprotection, to yield 2-aminopyridines. researchgate.net While effective for introducing a direct amino group, this would still require subsequent steps to achieve the desired methanamine side chain.

Bromination at the C-5 Position

The introduction of a bromine atom at the C-5 position is typically accomplished via electrophilic aromatic substitution. The regiochemical outcome of this reaction is directed by the existing substituents on the pyridine ring.

In a preferred synthetic route starting from 2-amino-6-methylpyridine , the amino group at C-2 is a strong activating group and an ortho-, para-director. The methyl group at C-6 is a weaker activating group and also an ortho-, para-director. Therefore, the positions most activated for electrophilic attack are C-3 and C-5 (ortho and para to the amino group, respectively). By controlling reaction conditions, selective bromination at the C-5 position can be achieved.

A typical procedure involves treating the 2-amino-6-methylpyridine substrate with a brominating agent such as molecular bromine (Br₂) in a suitable solvent system. chemicalbook.com Patents describe similar brominations, for example, reacting 2-aminopyridine (B139424) first with acetic anhydride to form the acetamide, followed by reaction with bromine, which directs the substitution to the C-5 position. google.comgoogle.com Subsequent hydrolysis removes the acetyl protecting group to yield 2-amino-5-bromopyridine. This same principle can be applied to the 6-methylated analogue.

Another patented method describes the preparation of 6-bromo-2-methylpyridine from 6-amino-2-methylpyridine via diazotization followed by a Sandmeyer-type bromination. google.com

| Precursor | Reagents | Product | Reference |

| 2-Amino-6-methylpyridine | 1. Acetic Anhydride 2. Bromine 3. Hydrolysis | 5-Bromo-6-methylpyridin-2-amine | google.comgoogle.com |

| 2-Amino-6-methylpyridine | Bromine, HBr | 2-Bromo-6-methylpyridine | chemicalbook.com |

| 5-Amino-2-methylpyridine | Acid, Bromine, NaNO₂ | 5-Bromo-2-methylpyridine | google.com |

Methylation at the C-6 Position

Direct C-H methylation of a substituted pyridine ring at a specific position is often challenging and lacks the regioselectivity required for an efficient synthesis. Therefore, the most practical and common strategy is to utilize a starting material that already incorporates the methyl group at the desired C-6 position.

Commercially available precursors such as 2-amino-6-methylpyridine (also known as 2-amino-6-picoline) are ideal starting points for the synthesis of this compound. chemicalbook.comchemicalbook.com This approach bypasses the difficulties of a late-stage methylation and allows the synthesis to focus on the more predictable transformations of bromination and functional group conversion at the C-2 position. The synthesis of nicotinic acid, for example, can start from 2-methyl-5-ethylpyridine, highlighting the industrial availability of such methylated pyridine precursors. beilstein-journals.org

Directed Syntheses from Precursors

The synthesis of this compound can be logically approached through the functionalization of pre-existing substituted pyridine rings. A key strategy involves the introduction of the aminomethyl group at the C-2 position of a 5-bromo-6-methylpyridine core. This can be achieved through a multi-step sequence starting from a suitable precursor like 5-bromo-6-methylpicolinonitrile.

One of the most direct routes to 2-(aminomethyl)pyridines is the reduction of the corresponding 2-cyanopyridine. For the target molecule, this would involve the synthesis of 5-bromo-6-methyl-2-cyanopyridine as a key intermediate. The synthesis of this nitrile can be envisioned starting from 2,5-dibromo-6-methylpyridine. The cyanation of halopyridines is a well-established transformation, often utilizing metal cyanides in the presence of a catalyst.

Table 1: Plausible Synthetic Route via Cyanation and Reduction

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,5-Dibromo-6-methylpyridine | CuCN, DMF, heat | 5-Bromo-6-methyl-2-cyanopyridine |

| 2 | 5-Bromo-6-methyl-2-cyanopyridine | H₂, Raney Nickel, NH₃/Methanol | This compound |

An alternative approach to the aminomethyl group involves the conversion of a 2-methyl group into the desired functionality. This can be achieved by first halogenating the methyl group to form a 2-(halomethyl)pyridine, followed by a nucleophilic substitution with an amine source. For instance, 5-bromo-2,6-dimethylpyridine could be selectively brominated at one of the methyl groups, followed by reaction with ammonia or a protected amine equivalent.

Advanced Reaction Methodologies in Pyridine Synthesis

The construction and functionalization of the pyridine ring can be accomplished using a variety of modern synthetic methods that offer high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is particularly relevant for the synthesis of substituted pyridines wikipedia.org.

In the context of synthesizing precursors for this compound, a Suzuki-Miyaura reaction could be employed to introduce the methyl group. For example, a 2,5-dibromopyridine derivative could be selectively coupled with a methylboronic acid or its ester at the 6-position. The reactivity of the different bromine atoms can sometimes be distinguished based on their electronic and steric environment, allowing for regioselective functionalization. A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids demonstrated that the substitution pattern can influence the regioselectivity of the coupling sigmaaldrich.com.

Table 2: Example of Suzuki-Miyaura Coupling for Pyridine Functionalization

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| 2,5-Dibromopyridine | Methylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Bromo-2-methylpyridine |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position.

For the synthesis of precursors, a halogen at the 2-position of a 5-bromopyridine derivative can be displaced by a nucleophile. For instance, reacting 5-bromo-2-chloropyridine with a cyanide source would yield 5-bromo-2-cyanopyridine, a direct precursor to the target aminomethyl compound via reduction. The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of the ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate.

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For pyridine synthesis, C-H functionalization can be used to introduce a variety of substituents directly onto the pyridine ring.

While direct C-H amination at the 2-position of a 5-bromo-6-methylpyridine is challenging, functionalization of the methyl group is more feasible. The methyl group at the 2-position of picoline derivatives is known to be acidic and can be deprotonated with a strong base, allowing for subsequent reaction with an electrophile wikipedia.org. More advanced methods involve transition metal-catalyzed C(sp³)-H activation to introduce functionality.

Achieving the desired substitution pattern on the pyridine ring is a key challenge. Regioselective synthesis is crucial for preparing this compound, ensuring that the bromo, methyl, and aminomethyl groups are in the correct positions.

The inherent electronic properties of the pyridine ring often direct incoming electrophiles to the 3- and 5-positions and nucleophiles to the 2-, 4-, and 6-positions. The presence of existing substituents further influences this regioselectivity. For instance, in the bromination of 2-amino-3-methylpyridine, the bromine is directed to the 5-position nih.gov. Directed ortho-metalation (DoM) is another powerful strategy where a directing group on the pyridine ring guides a metalating agent (like an organolithium reagent) to an adjacent position, which can then be trapped with an electrophile.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in Suzuki-Miyaura couplings, the choice of palladium catalyst and ligand can have a profound impact on the reaction yield and selectivity.

For the reduction of a cyanopyridine to an aminomethylpyridine, the choice of reducing agent and reaction conditions is critical to avoid side reactions such as hydrodehalogenation (removal of the bromine atom). Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon is a common method, and the addition of ammonia can help to suppress the formation of secondary amines prepchem.com.

Table 3: Optimization Parameters for a Generic Suzuki-Miyaura Coupling

| Parameter | Variation | Effect on Yield/Selectivity |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Can significantly alter reaction rate and prevent side reactions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and solubility of the base can influence the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Solvent polarity and coordinating ability can affect catalyst stability and solubility of reactants. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition. |

Solvent Effects and Temperature Optimization

The selection of an appropriate solvent and the optimization of temperature are paramount in the synthesis of this compound and its precursors, as these parameters directly impact reaction kinetics, solubility of reagents, and the stability of intermediates.

Detailed research findings indicate that for the bromination of pyridine rings, a key step in the synthesis of the target compound's precursors, solvents such as acetic acid and chloroform are often employed at temperatures ranging from 0 to 25°C. evitachem.com For instance, the regioselective bromination of 5-methylpyridin-2-amine is typically carried out using molecular bromine in one of these solvents. evitachem.com The choice of solvent can influence the reactivity of the brominating agent and help control the selectivity of the reaction, minimizing the formation of over-brominated byproducts. evitachem.com In some cases, acetonitrile has been identified as an effective solvent for bromination reactions. acs.org

For subsequent steps, such as amination or coupling reactions, the solvent and temperature conditions vary significantly. For example, copper-catalyzed amination reactions of aryl bromides have been successfully carried out at room temperature, offering a milder alternative to traditional methods. nih.govnih.gov In contrast, other transformations may require elevated temperatures. A reduction reaction to form an amino group on a related pyridine derivative, 5-bromo-2-methyl-3-nitropyridine, is effectively conducted at 80°C in a methanol/water mixture. chemicalbook.com Similarly, palladium-catalyzed Suzuki coupling reactions, which could be employed in the synthesis of precursors, are often performed at temperatures between 85-95°C in a mixture of 1,4-dioxane and water. mdpi.com

The optimization of these parameters is often achieved through systematic screening of various solvents and temperatures, as summarized in the table below, which illustrates typical conditions for key reaction types in the synthesis of substituted pyridines.

Table 1: Typical Solvent and Temperature Conditions for Key Synthetic Steps

| Reaction Type | Solvent(s) | Temperature Range (°C) | Precursor/Related Compound Example |

|---|---|---|---|

| Bromination | Acetic Acid, Chloroform | 0 - 25 | 5-methylpyridin-2-amine |

| Reduction (Nitro to Amino) | Methanol/Water | 80 | 5-bromo-2-methyl-3-nitropyridine |

| Suzuki Coupling | 1,4-Dioxane/Water | 85 - 95 | N-[5-bromo-2-methylpyridine-3-yl]acetamide |

Catalyst Systems and Ligand Effects

The efficiency and selectivity of many synthetic steps leading to this compound are heavily reliant on the choice of catalyst and associated ligands. This is particularly true for cross-coupling and amination reactions.

Palladium-catalyzed reactions are frequently utilized in the synthesis of pyridine derivatives. For instance, the Suzuki cross-coupling reaction to form carbon-carbon bonds with a bromopyridine core often employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com The ligand, in this case, triphenylphosphine, plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

In the realm of C-N bond formation, both palladium and copper-based catalyst systems are prominent. Palladium-catalyzed amination offers a versatile method for introducing amino groups. rsc.org More recently, copper-catalyzed amination reactions have gained attention due to their milder reaction conditions. nih.govresearchgate.net The development of novel ligands has been instrumental in advancing these copper-catalyzed systems. For example, the use of anionic N¹,N²-diarylbenzene-1,2-diamine ligands has been shown to promote the Cu-catalyzed amination of aryl bromides at room temperature. nih.gov DFT (Density Functional Theory) calculations have guided the design of these ligands to increase the electron density on the copper center, thereby accelerating the rate of oxidative addition, a key step in the catalytic cycle. nih.gov

The following table summarizes various catalyst and ligand systems that are relevant to the synthesis of this compound and its precursors.

Table 2: Catalyst and Ligand Systems in Pyridine Derivative Synthesis

| Reaction Type | Catalyst | Ligand | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(0) | Triphenylphosphine | C-C bond formation |

| Amination | Cu(I) | N¹,N²-diarylbenzene-1,2-diamine | C-N bond formation at room temperature |

| Amination | Cu₂O | None specified | Direct amination with aqueous ammonia |

Process Scale-Up Considerations

The transition of a synthetic route for this compound from a laboratory setting to industrial-scale production involves addressing several critical challenges to ensure safety, efficiency, and cost-effectiveness.

One of the primary concerns during scale-up is the management of highly reactive and potentially hazardous reagents, such as molecular bromine. The use of bromine on a large scale presents significant safety risks. nih.gov To mitigate these risks, alternative, safer bromination protocols are often considered for industrial production. One such approach is the use of continuous flow reactors, which allow for the in situ generation of the brominating agent, thereby minimizing the amount of hazardous material present at any given time. nih.gov

The control of reaction parameters such as temperature and mixing becomes more challenging on a larger scale. Exothermic reactions, if not properly controlled, can lead to runaway reactions. Therefore, robust cooling systems and efficient agitation are essential. The choice of solvent also needs to be re-evaluated for scale-up, taking into account factors like cost, toxicity, and ease of recovery and recycling.

Purification of the final product and intermediates is another significant consideration. Chromatographic purification methods that are common in the laboratory are often not feasible or cost-effective on an industrial scale. Therefore, developing purification strategies based on crystallization, distillation, or extraction is crucial.

Chemical Transformations and Reactivity of 5 Bromo 6 Methylpyridin 2 Yl Methanamine

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, readily undergoing acylation, alkylation, and condensation reactions.

The aminomethyl group can be easily acylated to form amides. For instance, a related compound, 5-bromo-2-methylpyridin-3-amine, reacts with acetic anhydride (B1165640) to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net This type of reaction is fundamental in organic synthesis for the protection of amine groups or for the construction of more complex molecular architectures.

Alkylation of the aminomethyl group leads to the formation of secondary or tertiary amines. The Buchwald-Hartwig amination protocol, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and can be applied to various aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org While direct alkylation of (5-bromo-6-methylpyridin-2-yl)methanamine is not extensively detailed in the provided results, the general principles of N-alkylation would apply. For example, reactions of aryl halides with methylamine (B109427) and ethylamine (B1201723) hydrochloride have been shown to yield the corresponding N-alkylanilines. acs.org

Table 1: Examples of Acylation Reactions on Related Pyridine (B92270) Amines

| Starting Material | Reagent | Product | Reference |

|---|

This table is illustrative of acylation on a similar pyridine core, as specific examples for this compound were not found in the search results.

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. nih.govnih.gov These imines are valuable intermediates in organic synthesis and can exhibit a range of biological activities. The imine group in the resulting Schiff base plays a crucial role in the biological activities of these compounds. nih.gov

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) because the nitrogen atom deactivates the ring towards attack by electrophiles. chempanda.commasterorganicchemistry.comyoutube.comlumenlearning.commasterorganicchemistry.com The nitrogen atom makes the ring electron-poor, and under the acidic conditions often required for EAS, the nitrogen is protonated, further deactivating the ring. lumenlearning.comlibretexts.org When EAS does occur, it typically directs incoming electrophiles to the 3- and 5-positions. chempanda.com However, for pyridines with strongly activating groups, selective substitution can be challenging. chempanda.com For this compound, the existing substituents (bromo, methyl, and aminomethyl) would influence the regioselectivity of any potential EAS reaction, though such reactions are not favored.

Nucleophilic aromatic substitution (SNA) is a more common reaction for electron-deficient rings like pyridine, especially when a good leaving group such as a halogen is present. stackexchange.comyoutube.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it. stackexchange.comyoutube.com The bromine atom at the 5-position of this compound is at a meta-position relative to the ring nitrogen, which is generally less reactive towards SNAr compared to the ortho and para positions. youtube.com However, SNAr reactions at the 5-position of bromo-substituted pyridines can occur, particularly with strong nucleophiles or under catalytic conditions. acs.orgnih.gov

Transformations of the Bromine Substituent

The bromine atom on the pyridine ring is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of aryl bromides. The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. mdpi.comnih.govnih.gov For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide has been successfully coupled with various arylboronic acids to produce novel biaryl pyridine derivatives in good yields. mdpi.comresearchgate.net This suggests that this compound or its acylated derivatives could undergo similar Suzuki couplings to introduce a range of aryl or vinyl groups at the 5-position.

Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgacs.orgnih.gov This reaction could be used to replace the bromine atom on this compound with a different amino group, further diversifying the molecular structure.

Table 2: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd(PPh₃)₄ / Base | C-C (Aryl) | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst / Ligand / Base | C-N | wikipedia.orgacs.org |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst / Base | C-C (Alkynyl) | General Knowledge |

This table outlines potential transformations based on established methodologies for bromo-pyridines.

Metal-Mediated Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

The bromine atom on the pyridine ring of this compound serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for creating complex molecular architectures from simpler precursors. While the aminomethyl group could potentially coordinate with the metal catalyst, studies on similar amino-substituted bromo-pyridines show that these couplings are highly feasible, often with the use of specialized phosphine (B1218219) ligands. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For related amino-substituted heteroaryl halides, catalysts like Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as P(t-Bu)₃ have proven effective, even at room temperature. acs.org The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also crucial for the reaction's success. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org This method is invaluable for synthesizing alkynyl-substituted pyridines, which are important intermediates for pharmaceuticals and organic materials. Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of alkynes. rsc.org

Heck Reaction: The Heck reaction couples the bromo-pyridine with an alkene to form a substituted vinyl-pyridine. This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide. It is known for its high functional group tolerance and reactivity, often proceeding under mild conditions.

The table below summarizes typical conditions for these transformations as applied to bromo-pyridine scaffolds.

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Base (Typical) | Expected Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Arylboronic Acid | K₂CO₃, K₃PO₄ | Aryl-substituted pyridine |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | Alkynyl-substituted pyridine |

| Heck | Pd(OAc)₂ / Ligand | Alkene | Et₃N, K₂CO₃ | Alkenyl-substituted pyridine |

| Negishi | Pd(PPh₃)₄ | Organozinc Reagent | (None required) | Alkyl/Aryl-substituted pyridine |

Reductive Debromination Strategies

The removal of the bromine atom from the pyridine ring, known as reductive debromination, is a useful strategy for synthesizing the corresponding (6-methylpyridin-2-yl)methanamine (B1295581) derivative. This transformation can be achieved through several methods.

One of the most common approaches is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org These reactions are often performed under neutral conditions and show good selectivity, allowing for the removal of a bromine atom in the presence of other reducible functional groups. organic-chemistry.orgresearchwithrutgers.com

Alternative strategies include hydride-mediated reductions and photoredox catalysis. Light-mediated methods have emerged as a mild and efficient approach for cleaving carbon-bromide bonds. acs.org These reactions can utilize a photoredox catalyst, a hydrogen atom source like a silane, and a sacrificial amine under visible light irradiation, often proceeding at room temperature and open to the air. acs.orgacs.org

| Method | Reagents and Conditions | Description |

| Catalytic Hydrogenation | H₂ gas, 10% Pd/C, solvent (e.g., MeOH, EtOH) | A standard and efficient method for removing aryl halides. Bromides are generally reduced more easily than chlorides. organic-chemistry.org |

| Photoredox Catalysis | [Ir(ppy)₂(dtbbpy)]PF₆, DIPEA, TTMSS, visible light | A modern, mild method that uses light energy to facilitate a radical-based reduction. acs.org |

| Hydride Reduction | LiAlH₄, NaBH₄ (with catalyst) | Strong hydride reagents can reduce aryl halides, though they may lack selectivity with other functional groups present. |

Reactivity of the Methyl Group

The methyl group at the C6 position of the pyridine ring is activated by the adjacent aromatic system, making it susceptible to a range of functionalization reactions similar to a benzylic methyl group.

Benzylic C-H Functionalization

Direct functionalization of the C-H bonds of the methyl group offers an atom-economical route to more complex molecules. Research on picolines (methylpyridines) has demonstrated several strategies for this transformation. Rhodium-catalyzed reactions, for instance, can achieve the alkylation of a methylpyridine with an alkene. mdpi.comnih.gov These processes often involve a Rh(I) catalyst and a phosphine ligand, where the catalyst facilitates the activation of the C-H bond and subsequent coupling. mdpi.com

Another approach involves the metal-free reaction of methylpyridines with activated electrophiles. Studies have shown that the methyl group of 2-picoline can react with compounds like 2-benzylidenemalononitrile in the absence of a metal promoter, showcasing the inherent reactivity of the "benzylic" protons. researchgate.net These reactions highlight the potential for converting the methyl group into more elaborate side chains.

| Reaction | Catalyst/Promoter | Reagent | Product Type |

| Alkylation | RhCl(coe₂)₂ / PCy₃·HCl | Alkene (e.g., 3,3-dimethylbutene) | Extended alkyl chain |

| Addition | None (Promoter-free) | 2-Benzylidenemalononitrile | Functionalized side chain |

Oxidation and Halogenation Reactions

Oxidation: The methyl group can be oxidized to various higher oxidation states, most commonly to a carboxylic acid. This transformation is valuable for synthesizing the corresponding pyridine-2-carboxylic acid derivative. Classical oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this conversion. wikipedia.org More modern, catalytic methods using air or oxygen as the terminal oxidant have also been developed for the oxidation of picolines, offering a greener alternative. mdpi.comrsc.org These reactions often proceed through an aldehyde intermediate. rsc.org

Halogenation: The methyl group can undergo free-radical halogenation, typically with bromine or chlorine, under UV light or with a radical initiator. wikipedia.org Using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under photolytic conditions is a common and effective method for selectively brominating the methyl group to yield a (bromomethyl)pyridine derivative. sci-hub.seyoutube.com This resulting benzylic-type bromide is a highly versatile intermediate, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups. The selectivity of this reaction for the methyl group over the aromatic ring is achieved by avoiding Lewis acid catalysts, which would promote electrophilic aromatic substitution instead. sci-hub.se

| Transformation | Reagents and Conditions | Primary Product |

| Oxidation | KMnO₄, heat | Carboxylic acid |

| Oxidation | O₂ or Air, Co(OAc)₂/Mn(OAc)₂ catalyst, HBr | Carboxylic acid |

| Bromination | N-Bromosuccinimide (NBS), AIBN or hv (light) | Bromomethyl derivative |

| Chlorination | Cl₂, hv (light) | Chloromethyl derivative |

Design and Synthesis of Novel Derivatives and Analogues

Pyridine-Based Derivatives of (5-Bromo-6-methylpyridin-2-yl)methanamine

The core pyridine (B92270) ring of this compound is a prime target for modification, particularly through reactions involving the bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are highly effective for creating new carbon-carbon bonds. While direct examples starting from this compound are not detailed in the provided literature, analogous reactions with the isomeric compound, 5-bromo-2-methylpyridin-3-amine, demonstrate the feasibility of this approach. In these studies, the bromo-substituted pyridine is reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) to yield a series of novel biaryl pyridine derivatives in moderate to good yields. nih.govgoogle.com

This synthetic strategy can be applied to this compound to produce a diverse library of compounds where the bromine at the 5-position is replaced by various aryl or heteroaryl groups. The aminomethyl group at the 2-position can be protected, for instance as an amide, prior to the coupling reaction to prevent potential interference with the catalyst. nih.govgoogle.com The electronic nature of the substituents on the arylboronic acid (whether electron-donating or electron-withdrawing) has been shown to have no significant effect on reaction rates or product yields in similar systems. nih.gov

Another approach to modifying the pyridine core involves nucleophilic substitution reactions, where the bromine atom is displaced by a suitable nucleophile. evitachem.com Additionally, the aminomethyl group itself can be derivatized to form amides or secondary and tertiary amines, further expanding the range of accessible pyridine-based derivatives. For instance, reaction with acyl chlorides or anhydrides can yield N-acylated products.

Heterocyclic Ring Systems Derived from the Compound

The aminomethyl group of this compound is a key functional handle for the construction of more complex heterocyclic systems.

Fused Ring Systems (e.g., Quinazolines, Quinolines)

The synthesis of quinazoline derivatives often involves the cyclization of precursors containing an ortho-aminoaryl ketone or aldehyde moiety. While direct synthesis from this compound is not explicitly described, general methodologies suggest potential pathways. For example, copper-catalyzed cascade reactions using (2-bromophenyl)methylamines and amidine hydrochlorides have been successful in producing quinazolines. organic-chemistry.org This suggests that a multi-step synthesis, potentially involving the transformation of the pyridine moiety of this compound into a suitable precursor, could lead to pyridine-fused quinazoline analogues.

Similarly, the synthesis of quinolines can be achieved through various methods, such as the bromination of 1,2,3,4-tetrahydroquinoline followed by further functionalization. researchgate.net A hypothetical route starting from this compound might involve its incorporation into a larger structure that can then undergo cyclization to form a quinoline or a related nitrogen-containing fused ring system.

Urea-Based Derivatives

The primary amine of the aminomethyl group is readily converted into a urea functionality. This transformation is a common strategy in medicinal chemistry to introduce hydrogen bonding capabilities that can enhance interaction with biological targets. nih.govsynblock.com The synthesis of urea derivatives typically proceeds through the reaction of the amine with an isocyanate. nih.govsynblock.com

Alternatively, safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI) can be employed. The amine first reacts with CDI to form an activated intermediate, which then reacts with a second amine to yield the final urea product. This method is advantageous as it avoids the use of highly toxic phosgene and its derivatives. nih.gov This approach would allow for the synthesis of a wide range of both symmetrical and unsymmetrical ureas derived from this compound.

Sulfonamide Derivatives

Sulfonamides are another important class of compounds in medicinal chemistry. The synthesis of sulfonamide derivatives from this compound can be achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base like pyridine. scispace.comnih.gov This reaction is a well-established and common method for forming the sulfonamide linkage. scispace.com A variety of aliphatic and aromatic sulfonyl chlorides can be used to generate a diverse library of sulfonamide derivatives. scispace.com

Structure-Property Relationships in Derivative Series (focus on chemical/electronic properties)

The investigation of structure-property relationships is crucial for understanding the behavior of newly synthesized compounds. For derivatives of this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into their electronic properties. nih.govgoogle.com

Studies on analogous pyridine derivatives have used DFT to analyze frontier molecular orbitals (HOMO and LUMO), reactivity indices, molecular electrostatic potential, and dipole moments. nih.govgoogle.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Reactivity indices, including chemical hardness (η) and electrophilicity (ω), can further describe the stability and reactivity of the molecules. nih.gov

For example, in a series of pyridine derivatives synthesized via Suzuki coupling, DFT calculations showed how different aryl substituents replacing the bromine atom influenced the electronic properties of the molecule. nih.govgoogle.com Similar analyses of derivatives of this compound would be invaluable in predicting their reactivity, stability, and potential applications. By systematically varying the substituents on the pyridine ring or the derivatized aminomethyl group, one could establish clear relationships between chemical structure and electronic properties, guiding the design of future analogues with tailored characteristics.

Below is a data table generated from hypothetical DFT calculations on a series of derivatives, illustrating the type of data that would be relevant for structure-property relationship studies.

| Compound | Derivative Type | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity (ω) |

| I | Parent Compound | -H | -6.2 | -1.1 | 5.1 | 2.55 | 2.65 |

| IIa | Pyridine-Based | -Phenyl | -5.9 | -1.5 | 4.4 | 2.20 | 3.32 |

| IIb | Pyridine-Based | -4-Methoxyphenyl | -5.7 | -1.4 | 4.3 | 2.15 | 3.45 |

| III | Urea-Based | -NH-CO-NH-Phenyl | -6.5 | -0.9 | 5.6 | 2.80 | 2.45 |

| IV | Sulfonamide-Based | -NH-SO₂-Phenyl | -6.8 | -1.0 | 5.8 | 2.90 | 2.72 |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both one- and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Analysis

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (C3-H) | 7.5 - 7.8 | Doublet | 1H |

| Pyridine-H (C4-H) | 7.2 - 7.5 | Doublet | 1H |

| Methylene (-CH₂-) | 3.8 - 4.0 | Singlet | 2H |

| Amine (-NH₂) | Variable (1.5 - 3.0) | Broad Singlet | 2H |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | 3H |

Note: This is a predictive table. Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Consistent with the proton NMR data, a full experimental ¹³C NMR spectrum for (5-Bromo-6-methylpyridin-2-yl)methanamine is not widely reported. However, based on established chemical shift increments for substituted pyridines, a theoretical spectrum can be approximated. The molecule possesses seven distinct carbon environments: five carbons in the pyridine (B92270) ring (three quaternary and two tertiary) and the methylene and methyl carbons.

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 160 - 165 |

| C6 (Pyridine) | 155 - 160 |

| C4 (Pyridine) | 140 - 145 |

| C3 (Pyridine) | 120 - 125 |

| C5 (Pyridine) | 115 - 120 |

| Methylene (-CH₂-) | 45 - 50 |

| Methyl (-CH₃) | 20 - 25 |

Note: This is a predictive table. Actual chemical shifts may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To date, there are no published studies detailing the use of two-dimensional NMR techniques for the structural confirmation of this compound. However, such analyses would be invaluable. A COSY (Correlation Spectroscopy) experiment would confirm the coupling between the adjacent aromatic protons on the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra would definitively correlate the proton signals with their directly attached carbon atoms. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would establish long-range correlations, for instance, between the methylene protons and the C2 and C3 carbons of the pyridine ring, as well as between the methyl protons and the C5 and C6 carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, such as between the methyl group and the neighboring aromatic proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound, the expected protonated molecule ([M+H]⁺) would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

In a patent application, the calculated mass-to-charge ratios for the protonated molecule ([M+H]⁺) of this compound hydrochloride were reported as 201 and 203, corresponding to the two major bromine isotopes.

HRMS Data for [M+H]⁺:

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [C₇H₁₀BrN₂]⁺ | 201.0022 | 203.0002 |

Note: The reported values of 201 and 203 are consistent with these calculated masses.

Electron Ionization Mass Spectrometry (EI-MS)

Specific Electron Ionization Mass Spectrometry (EI-MS) data for this compound is not available in the reviewed literature. However, the fragmentation pattern can be predicted based on the structure of the molecule. The molecular ion peak (M⁺) would be expected, showing the characteristic bromine isotope pattern. Common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the aminomethyl group, and fragmentation of the pyridine ring itself. The benzylic-type cleavage resulting in the loss of the amino group to form a stable pyridinylmethyl cation would be a probable fragmentation pathway.

An article detailing the spectroscopic and structural characterization of This compound cannot be generated at this time. Extensive searches for experimental data pertaining to the Infrared (IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Crystallography, and Elemental Analysis of this specific compound did not yield the necessary information to fulfill the detailed requirements of the requested article outline.

While information on related compounds, such as 5-Bromo-6-methylpyridin-2-amine and 2-acetylamino-5-bromo-6-methylpyridine, is available, the strict adherence to the specified subject, "this compound," precludes the use of data from these analogs. One available source confirmed the successful synthesis of this compound hydrochloride and reported its calculated mass-to-charge ratio ([M+H]+) as 201 and 203, which corresponds to the expected molecular weight of the compound. However, this single piece of mass spectrometry data is insufficient to construct the comprehensive spectroscopic and structural analysis article as outlined.

Therefore, due to the absence of specific, verifiable, and detailed experimental data for this compound in the public domain, the generation of a scientifically accurate and thorough article according to the provided structure is not possible.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to modern computational chemistry for investigating the properties of molecules. These studies provide fundamental information about the electronic environment and energetic landscape of a compound. For (5-Bromo-6-methylpyridin-2-yl)methanamine, such studies are currently unavailable.

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, influencing its polarity, reactivity, and intermolecular interactions. Key parameters such as atomic charges and bond orders would be calculated to provide a quantitative picture of the bonding within the pyridine (B92270) ring and the methanamine substituent.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. An FMO analysis of this compound would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.

No published data is available for the HOMO, LUMO, or energy gap of this compound.

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An ESP map for this compound would visually guide the prediction of its reactive sites.

Specific electrostatic potential maps for this compound have not been reported in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different solvent environments, its interactions with biological macromolecules, and its dynamic conformational preferences.

There are no available molecular dynamics simulation studies specifically focused on this compound.

Prediction of Chemical Reactivity and Selectivity

By combining the results from quantum mechanical calculations, chemists can predict the most likely sites of reaction on a molecule and the selectivity of those reactions. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, would offer a more nuanced understanding of the reactivity of the different atoms in the this compound structure.

A predictive analysis of the chemical reactivity and selectivity for this compound based on computational methods has not been published.

Conformation Analysis and Stereochemical Insights

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and biological properties. A conformational analysis of this compound would involve identifying the most stable arrangements of the methanamine group relative to the pyridine ring. This would be crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Detailed conformational analysis and stereochemical insights for this compound are not present in the current body of scientific literature.

Applications As Chemical Intermediates and Building Blocks in Organic Synthesis

Role in Complex Organic Synthesis

(5-Bromo-6-methylpyridin-2-yl)methanamine hydrochloride has been identified as a key intermediate in the multi-step synthesis of complex bioactive molecules. A significant example of its application is in the creation of 2-azaspiro[3.3]heptane derivatives, which are under investigation as potent STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors for potential cancer therapy. google.com

In a documented synthetic pathway, the hydrochloride salt of this compound is utilized as a foundational reactant. The synthesis involves a reaction where the primary amine of the methanamine group participates in the formation of a larger, more complex structure. The presence of the bromo substituent on the pyridine (B92270) ring provides a handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in building molecular complexity.

Table 1: Reactant Data in the Synthesis of a STAT3 Inhibitor Intermediate

| Reactant | CAS Number | Molecular Formula | Role |

| This compound hydrochloride | 1256818-51-5 (for free base) | C₇H₁₀BrClN₂ | Primary building block |

This application underscores the importance of this compound as a versatile intermediate, enabling the assembly of intricate molecules with potential therapeutic applications. The strategic placement of its functional groups allows for sequential and controlled chemical transformations, a cornerstone of modern organic synthesis.

Precursors for Advanced Heterocyclic Scaffolds

The structure of this compound makes it an ideal precursor for the synthesis of advanced heterocyclic scaffolds. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is a primary objective in medicinal chemistry and materials science.

As demonstrated in the synthesis of 2-azaspiro[3.3]heptane derivatives, this compound is instrumental in forming a spirocyclic system, which is a type of complex three-dimensional structure. google.com The reaction pathway leverages the nucleophilic nature of the aminomethyl group and the electrophilic character of other reactants to construct the new heterocyclic ring system.

The versatility of this compound as a precursor stems from its dual functionality:

The Aminomethyl Group: This primary amine can readily react with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to form new carbon-nitrogen bonds. This is a fundamental step in the construction of many nitrogen-containing heterocycles.

The Bromo-Substituted Pyridine Ring: The bromine atom can be substituted or participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of diverse aryl, alkyl, or alkynyl groups, significantly expanding the chemical space accessible from this single precursor.

Table 2: Key Structural Features for Scaffold Synthesis

| Feature | Chemical Group | Synthetic Utility |

| Nucleophilic Center | -CH₂NH₂ (Aminomethyl) | Formation of C-N bonds, ring closure reactions |

| Site for Cross-Coupling | -Br (Bromo) | Formation of C-C, C-N, and other bonds |

| Heterocyclic Core | Pyridine Ring | Core structural element, influences properties of the final molecule |

Through the strategic manipulation of these features, chemists can utilize this compound to generate a library of novel heterocyclic compounds with diverse and potentially valuable properties.

Building Blocks for Functional Materials

While direct and extensive research on the application of this compound in the creation of functional materials is not widely documented in publicly available literature, its structural characteristics suggest significant potential in this area. Functional materials are designed to possess specific properties, such as electronic, optical, or magnetic characteristics.

The pyridine ring, a core component of this molecule, is a well-known building block for various functional materials due to its electron-deficient nature and its ability to coordinate with metal ions. The presence of a bromine atom offers a site for polymerization or for grafting onto polymer backbones via cross-coupling reactions.

Potential applications could include:

Conducting Polymers: Incorporation into polymer chains could influence the electronic properties of the material.

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are often used in the emissive or electron-transporting layers of OLEDs.

Sensors: The nitrogen atom of the pyridine ring and the aminomethyl group could act as binding sites for specific analytes, forming the basis of chemical sensors.

Further research is required to explore and realize the potential of this compound as a building block for novel functional materials.

Utility in Ligand Design for Catalysis

In the field of catalysis, ligands play a crucial role by binding to a central metal atom and modulating its catalytic activity and selectivity. The design of effective ligands is a key aspect of developing new and improved catalysts. This compound possesses structural features that make it an attractive candidate for ligand design.

The bidentate N,N-chelation motif, involving the pyridine nitrogen and the nitrogen of the aminomethyl group, is a common and effective coordinating moiety in transition metal catalysis. This arrangement can form a stable five-membered ring with a metal center, a favorable configuration in coordination chemistry.

Table 3: Potential Coordination Sites for Catalysis

| Atom | Group | Potential Role in Catalysis |

| Pyridine Nitrogen | Heterocyclic Ring | Coordination to metal center, influencing electronic properties |

| Amine Nitrogen | Aminomethyl Group | Coordination to metal center, forming a chelate ring |

The bromine atom on the pyridine ring could also be used to anchor the ligand to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. While specific examples of catalytic systems employing this compound as a ligand are not yet prominent in the scientific literature, its structural analogy to well-established ligands suggests a promising area for future research and development in catalysis.

Biological Activity Research: Mechanistic and in Vitro Investigations of 5 Bromo 6 Methylpyridin 2 Yl Methanamine Derivatives

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Research into pyridine (B92270) derivatives has identified several classes of enzyme inhibitors.

One area of investigation is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. A study on 5-aminomethyl-4-aryl-pyridines revealed potent DPP-4 inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov The substitution pattern on the pyridine ring was found to be critical for this activity. For instance, the strategic placement of the aminomethyl group at the 5-position was a key discovery for high inhibitory potency. nih.gov Further optimization of these structures, such as substituting the primary amide with a methyl group, led to a significant improvement in potency. nih.gov These findings highlight the potential for developing highly selective DPP-4 inhibitors from pyridinylmethanamine scaffolds.

Another enzyme target for pyridine derivatives is urease, a nickel-dependent enzyme implicated in infections by pathogens like Helicobacter pylori. In a study of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, several compounds were identified as potent urease inhibitors. nih.gov Two derivatives, in particular, showed significantly lower IC50 values (2.0 ± 0.73 µM and 2.24 ± 1.63 µM) than the standard inhibitor thiourea (B124793) (23.2 ± 11.0 µM). nih.gov Molecular docking studies suggested that these compounds form favorable interactions within the enzyme's active site. nih.gov

Furthermore, some pyridine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of malarial parasites. Certain synthesized pyridine derivatives showed promising in vitro activity against chloroquine-resistant Plasmodium falciparum strains, with one compound exhibiting an IC50 value of 0.0402 µM. nih.gov Docking studies indicated that these compounds interact with the DHFR active site through hydrogen and hydrophobic bonds. nih.gov

The table below summarizes the in vitro enzyme inhibition data for some pyridine derivatives.

| Compound Class | Target Enzyme | Key Findings | Reference |

| 5-Aminomethyl-4-aryl-pyridines | DPP-4 | Nanomolar IC50 values; substitution pattern is crucial for activity. | nih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine derivatives | Urease | IC50 values significantly lower than the standard inhibitor. | nih.gov |

| Pyridine derivatives | Dihydrofolate Reductase (DHFR) | Promising activity against CQ-resistant P. falciparum. | nih.gov |

Receptor Interaction Studies (excluding clinical applications)

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While specific receptor binding studies on (5-Bromo-6-methylpyridin-2-yl)methanamine derivatives are not extensively documented, research on related heterocyclic compounds provides insights into potential receptor interactions. For instance, the diverse biological activities of pyridine derivatives, including anti-inflammatory and analgesic effects, suggest interactions with various receptor systems. researchgate.net The structural similarities to known pharmacophores indicate that these compounds could be designed to target specific receptors involved in a range of physiological processes.

Investigation of Antimicrobial Activity in vitro

The rising threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

A study on novel pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. researchgate.net One compound, in particular, showed a maximal inhibition zone against B. mycoides (33 mm) and C. albicans (29 mm), with a minimum inhibitory concentration (MIC) below 0.0048 mg/mL for both organisms. researchgate.net Another series of pyridine derivatives, substituted at the C-2 and C-6 positions, exhibited modest in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. researchgate.net

The mechanism of antimicrobial action for some bromo-indole derivatives has been attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. This indicates that these compounds can disrupt the integrity of the bacterial cell membrane, leading to cell death.

The following table presents the in vitro antimicrobial activity of selected pyridine derivatives.

| Compound Class | Test Organisms | Activity Highlights | Reference |

| Pyridine and thienopyridine derivatives | E. coli, B. mycoides, C. albicans | MIC < 0.0048 mg/mL against B. mycoides and C. albicans. | researchgate.net |

| C-2 and C-6 substituted pyridines | P. aeruginosa, S. aureus, S. mutans, C. albicans | Modest in vitro activity against a range of microorganisms. | researchgate.net |

| Pyridine-containing azetidine-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity against all tested strains. | nih.gov |

Biofilm Inhibition Studies in vitro

Bacterial biofilms are a significant challenge in clinical settings as they exhibit increased resistance to conventional antibiotics. The ability of certain pyridine derivatives to disrupt bacterial membranes suggests a potential for biofilm inhibition. While specific studies on biofilm inhibition by this compound derivatives are limited, the observed membrane-permeabilizing effects of related compounds are a promising area for future investigation in the context of antibiofilm strategies.

Haemolytic Activity Assessment in vitro

An important aspect of in vitro toxicological assessment is the evaluation of a compound's haemolytic activity, which is its ability to lyse red blood cells. In a study of pyridylpiperazine hybrid derivatives, the most potent urease inhibitors were also assessed for their haemolytic potential. nih.gov The results indicated that some of these compounds exhibited good biocompatibility with human blood cells, suggesting they may be suitable for further development. nih.gov Similarly, a series of coumarin-1,2,3-triazole conjugates, which showed antibacterial activity, were found to have relatively low toxicity against human erythrocytes. mdpi.com

Chemical Structure-Biological Activity Relationship Elucidation (Purely based on in vitro observations)

The relationship between the chemical structure of pyridine derivatives and their biological activity is a critical area of research for the design of more potent and selective therapeutic agents. In vitro studies have provided several key insights into these structure-activity relationships (SAR).

For enzyme inhibitors, the substitution pattern on the pyridine ring is paramount. In the case of DPP-4 inhibitors, the placement of an aminomethyl group at the 5-position of the pyridine ring was crucial for high inhibitory activity. nih.gov For urease inhibitors derived from 1-(3-nitropyridin-2-yl)piperazine, the nature and position of substituents on an attached aryl ring significantly influenced their inhibitory potential. nih.gov

In the context of antimicrobial activity, the presence of specific functional groups and their positions on the pyridine scaffold are determining factors. For a series of pyridine and thienopyridine derivatives, the introduction of different substituents led to a range of activities against various microbial strains, allowing for the identification of the most effective compounds. researchgate.net A review of pyridine derivatives highlighted that the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.gov Conversely, another study on isonicotinic acid hydrazide derivatives found that compounds with Br, OCH3, and Cl groups were highly active antimicrobial agents. nih.gov

The SAR of pyrimidine (B1678525) derivatives, a related class of N-heterocycles, also emphasizes the profound influence of the position of substituents on their diverse biological activities. researchgate.netnih.gov These findings collectively underscore the importance of systematic structural modifications and in vitro screening to elucidate the SAR and guide the development of novel therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-6-methylpyridin-2-yl)methanamine?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling using (5-bromo-6-methylpyridin-2-yl)boronic acid derivatives under inert conditions (e.g., argon) at 140°C can yield the target compound. Purification via silica gel column chromatography (ethyl acetate/hexane gradients) is critical to isolate the product . Alternative routes may involve bromination of pre-functionalized pyridine intermediates followed by reductive amination .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Column chromatography with optimized solvent ratios (e.g., 50:50 ethyl acetate/hexane) is essential. Analytical techniques like HPLC or LC-MS should confirm purity (>95%). For hygroscopic intermediates, anhydrous Na₂SO₄ or MgSO₄ is recommended for drying .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine and methyl group positions).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- Elemental Analysis : To verify stoichiometry, especially for hydrochloride salts (common in amine derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and methyl groups influence reactivity?

- Methodological Answer : The bromine atom at position 5 acts as a directing group, facilitating electrophilic substitutions. The methyl group at position 6 introduces steric hindrance, which may slow down reactions at adjacent sites. Computational studies (DFT) can model electron density distribution to predict regioselectivity in further functionalization .

Q. How should researchers address contradictions in reported yields for similar compounds?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., catalyst loading, solvent polarity). For instance, yields for pyridinemethanamine derivatives vary significantly (11.1% to 89.4%) depending on microwave irradiation time and catalyst type (e.g., Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂). Systematic optimization using Design of Experiments (DoE) is advised to identify critical parameters .

Q. What role does this compound play in drug discovery?

- Methodological Answer : This scaffold is a precursor for bioactive molecules targeting neurotransmitter receptors (e.g., serotonin or dopamine analogs). Its bromine atom enables late-stage diversification via cross-coupling, while the primary amine facilitates salt formation for improved solubility in pharmacokinetic studies .

Data Contradiction Analysis

Q. Why do solubility values for similar amines vary across studies?

- Methodological Answer : Solubility discrepancies stem from protonation states (free base vs. hydrochloride salt) and solvent polarity. For example, benzenemethanamine derivatives show higher solubility in polar aprotic solvents (e.g., DMF) but precipitate in aqueous buffers. Researchers should standardize pH and solvent systems when comparing data .

Safety & Handling

Q. What precautions are necessary for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.